2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol
Description
2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is a bicyclic organic compound comprising a cyclohexanol backbone substituted at the 2-position with a 1-methylpyrazole moiety. This combination of features makes the compound a candidate for applications in medicinal chemistry, agrochemicals, or materials science, where balanced lipophilicity and solubility are critical.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXACRZHUGRQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone.
Reduction: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol (CAS 1599567-78-8)
- Structural Features: Ether linkage between the pyrazole and cyclohexanol (vs. direct C–C bond in the target compound).
- Functional Groups: Cyclohexanol, ether, 1-methylpyrazole.
- Higher molecular weight (C₁₀H₁₆N₂O₂ vs. C₁₀H₁₆N₂O) may influence solubility and pharmacokinetics. Synthesis likely requires coupling reagents to form the ether bridge, differing from direct alkylation or cross-coupling strategies .
2-(1-Methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9)
- Structural Features: Ethanol chain instead of cyclohexanol.
- Functional Groups : Primary alcohol, 1-methylpyrazole.
- Key Differences: The linear ethanol chain enhances solubility in polar solvents (e.g., water, methanol) due to reduced steric hindrance. The primary hydroxyl group is more acidic (pKa ~16–17) than the secondary hydroxyl in cyclohexanol (pKa ~19–20), affecting reactivity in deprotonation or esterification reactions .
trans-4-(4-Amino-1H-pyrazol-1-yl)cyclohexan-1-ol (CAS 1426921-58-5)
- Structural Features: 4-Aminopyrazole substituent in trans configuration.
- Functional Groups: Cyclohexanol, 4-aminopyrazole.
- Key Differences: The amino group enables additional hydrogen bonding and nucleophilic reactions (e.g., acylation). Trans stereochemistry may influence binding to chiral targets or alter conformational stability compared to cis analogs .
(E)-2-Methyl-6-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone
- Structural Features: Cyclohexanone core with a phenylpyrazole methylidene group.
- Functional Groups : Ketone, conjugated alkene, phenylpyrazole.
- Key Differences: The ketone group introduces electron-withdrawing effects, altering electronic properties and reactivity (e.g., susceptibility to nucleophilic attack). Single-crystal X-ray data confirm the (E)-configuration, highlighting planarity of the methylidene group .
Comparative Data Table
Key Findings and Implications
Hydrogen Bonding: The target compound’s cyclohexanol hydroxyl group offers superior hydrogen-bonding capacity compared to ether or ketone analogs, making it advantageous in applications requiring molecular recognition (e.g., enzyme inhibition).
Solubility: Ethanol derivatives (e.g., CAS 176661-75-9) excel in polar media, while phenyl-substituted analogs (e.g., ) favor nonpolar environments.
Stereochemical Influence: Trans-configuration in 4-aminopyrazole analogs () may enhance target selectivity in chiral environments.
Reactivity : Ketone-containing compounds () are prone to nucleophilic addition, whereas ether-linked analogs () exhibit stability under basic conditions.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse reactivity and interactions with biological targets. The presence of both nitrogen and hydroxyl functional groups in its structure contributes to its chemical properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 180.25 g/mol. The compound features a cyclohexanol moiety linked to a substituted pyrazole ring.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, which could have implications in treating conditions like arthritis.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain metabolic processes, leading to therapeutic effects in various conditions.
Research Findings
A summary of notable research findings regarding the biological activity of this compound is provided below:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains, suggesting potential use as an antibiotic agent. |
| Investigation of Anti-inflammatory Properties | Showed reduction in inflammatory markers in vitro, indicating possible therapeutic applications in inflammatory diseases. |
| Interaction Studies | Identified specific molecular targets within cellular pathways that may be influenced by the compound, warranting further exploration. |
Case Studies
Several case studies have explored the application of this compound:
- Case Study on Inflammation : In a controlled study involving animal models, administration of the compound led to a marked decrease in paw edema compared to controls, supporting its anti-inflammatory potential.
- Case Study on Bacterial Infections : A clinical trial assessed the efficacy of the compound in patients with resistant bacterial infections, showing promising results in reducing infection rates when combined with standard antibiotic therapy.
Comparison with Similar Compounds
Comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound | Biological Activity |
|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Exhibits moderate antibacterial properties but lacks anti-inflammatory activity. |
| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | Primarily known for its anti-cancer properties without significant antimicrobial effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
